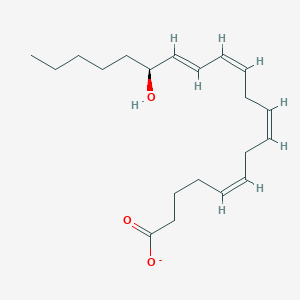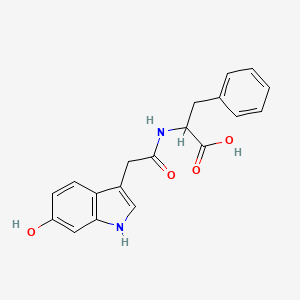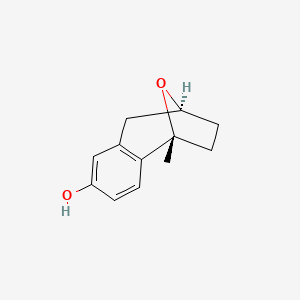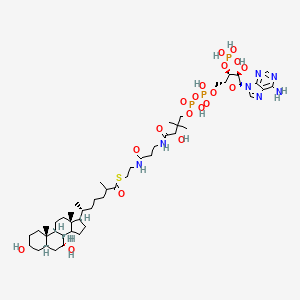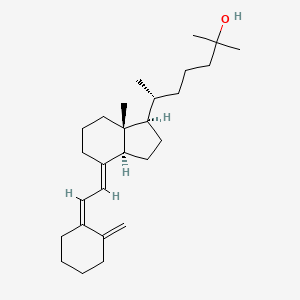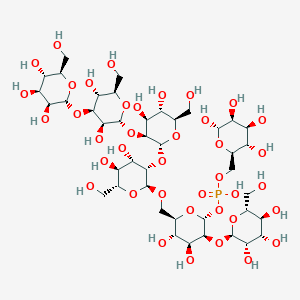
(7S)-salutaridinol(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7S)-salutaridinol(1+) is conjugate acid of (7S)-salutaridinol. It is a conjugate acid of a (7S)-salutaridinol.
Applications De Recherche Scientifique
Enzymatic Processes and Gene Characterization
- Salutaridinol 7-O-Acetyltransferase in Morphine Biosynthesis: This enzyme catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, a precursor of thebaine in the morphine biosynthetic pathway. Researchers isolated a cDNA clone corresponding to this enzyme in the opium poppy, Papaver somniferum, signifying progress towards biotechnological production of morphinan alkaloids (Grothe, Lenz, & Kutchan, 2001).
Biosynthetic Pathways and Novel Enzymes
- Thebaine Synthase in Thebaine Biosynthesis: Thebaine synthase, part of the pathogenesis-related 10 protein family, catalyzes the transformation of (7S)-salutaridinol 7-O-acetate to thebaine. This discovery is crucial for the development of fermentation-based opiate production and improving thebaine yield in engineered yeast (Chen et al., 2018).
Chemical Transformation and Derivatives
- Conversion to Tetrasubstituted Aporphines: Transformation of salutaridine into tetrasubstituted aporphines has been reported, serving as a chemical proof of the biosynthetic connection with pentacyclic morphinan-6,8-diene-type thebaine. This method could lead to pharmacologically interesting new tetrasubstituted aporphinoids (Udvardy & Sipos, 2013).
Metabolic Engineering for Alkaloid Production
- Enhancement in Hairy Root Cultures: Overexpression of the salutaridinol 7-O-acetyltransferase gene in Papaver bracteatum hairy root cultures resulted in improved levels of thebaine, codeine, and morphine, demonstrating potential for the production of valuable morphinan alkaloids (Sharafi et al., 2013).
Synthetic Biology Applications
- Morphinan Alkaloids Synthesis in Yeast: A significant advance in the synthesis of morphinans in Saccharomyces cerevisiae was achieved by co-expressing enzymes like salutaridine synthase, salutaridine reductase, and salutaridinol acetyltransferase in yeast, paving the way for complete synthesis of morphinans in recombinant microbes (Fossati et al., 2015).
RNAi Suppression and Pathway Analysis
- Impact of RNAi on Morphine Biosynthesis: RNA interference of the salutaridinol 7-O-acetyltransferase gene in Papaver somniferum led to accumulation of intermediates like salutaridine and salutaridinol, affecting the concentrations of morphine, thebaine, and codeine (Kempe et al., 2009).
Engineering Alkaloid Production
- Altering Alkaloid Products via Gene Expression: Both overexpression and suppression of salutaridinol 7-O-acetyltransferase in opium poppy affected alkaloid accumulation, demonstrating the gene's significant role in morphinan alkaloid production (Allen et al., 2007).
Novel Enzyme Discovery
- Thebaine Synthase Discovery: The identification of thebaine synthase, an enzyme that catalyzes the conversion of (7S)-salutaridinol 7-O-acetate to thebaine, illustrates how nature avoids the formation of labile hydroxylated byproducts (Arnaud, 2018).
Structural Analysis and Catalysis
- Structural Insights into Thebaine Synthase 2: Understanding the structural and catalytic mechanism of thebaine synthase 2, which transforms (7S)-salutaridinol 7-O-acetate to thebaine, is pivotal for enzyme engineering to enhance opiate alkaloid production (Chen et al., 2020).
Propriétés
Nom du produit |
(7S)-salutaridinol(1+) |
|---|---|
Formule moléculaire |
C19H24NO4+ |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
(1S,9R,12S)-4,13-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/p+1/t13-,14+,19+/m1/s1 |
Clé InChI |
LLSADFZHWMEBHH-TYILLQQXSA-O |
SMILES isomérique |
C[NH+]1CC[C@]23C=C([C@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC |
SMILES canonique |
C[NH+]1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



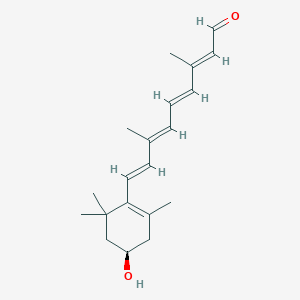
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
